(2-Bromo-6-iodopyridin-4-YL)acetic acid

Description

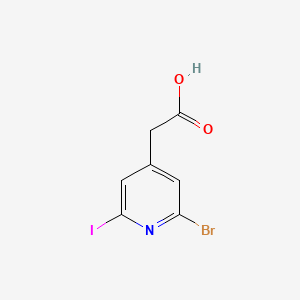

(2-Bromo-6-iodopyridin-4-yl)acetic acid is a halogenated pyridine derivative functionalized with an acetic acid group. Its molecular structure features bromine and iodine substituents at the 2- and 6-positions of the pyridine ring, respectively, and an acetic acid moiety at the 4-position.

The presence of heavy halogens (Br, I) and the electron-withdrawing pyridine ring influences its chemical behavior, including acidity, solubility, and reactivity in cross-coupling reactions. Potential applications include serving as an intermediate in pharmaceutical synthesis or catalysis, leveraging iodine’s role as a superior leaving group in nucleophilic substitutions compared to bromine or chlorine .

Properties

Molecular Formula |

C7H5BrINO2 |

|---|---|

Molecular Weight |

341.93 g/mol |

IUPAC Name |

2-(2-bromo-6-iodopyridin-4-yl)acetic acid |

InChI |

InChI=1S/C7H5BrINO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |

InChI Key |

IHSVRUOCEVBUKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Br)I)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-iodopyridin-4-YL)acetic acid typically involves the halogenation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-iodopyridin-4-YL)acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.

Boron Reagents: Employed in the Suzuki–Miyaura coupling reaction to provide the necessary nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

(2-Bromo-6-iodopyridin-4-YL)acetic acid has several scientific research applications, including:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry:

Material Science: Can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Bromo-6-iodopyridin-4-YL)acetic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The iodine substituent in the target compound increases molar mass by ~97.9 g/mol compared to bromine analogs (e.g., 230.06 vs. ~327.93). Iodine’s larger atomic radius and polarizability may enhance solubility in non-polar solvents . Electron-withdrawing halogens (Br, I) at the 2- and 6-positions increase the acetic acid group’s acidity compared to methyl-substituted analogs (e.g., 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid) .

Reactivity: Iodine’s lower bond dissociation energy makes the target compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) than brominated analogs. This property is critical in medicinal chemistry for constructing complex scaffolds .

Applications :

- The hydrochloride salt of 2-(5-Bromopyridin-2-yl)acetic acid demonstrates improved pharmacokinetic properties, suggesting that salt formation could be a viable strategy for optimizing the target compound’s drug-likeness .

- Methyl-substituted analogs are more thermally stable, making them preferable for high-temperature industrial processes .

Research Findings and Limitations

- Structural Characterization : Crystallographic data for the target compound are scarce, though tools like SHELXL () are widely used for refining such structures .

- Data Gaps : Direct experimental data (e.g., solubility, melting point) for the target compound are unavailable; properties are inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.